

# Application Notes and Protocol for NMR Analysis of p-Decyloxyphenol

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## Compound of Interest

Compound Name: *p-Decyloxyphenol*

Cat. No.: *B1306926*

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## Abstract

This document provides a comprehensive protocol for the structural elucidation of **p-decyloxyphenol** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for sample preparation, instrument parameters, and data processing are outlined to ensure reproducible and high-quality spectral acquisition. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Introduction

**p-Decyloxyphenol** is an organic compound featuring a phenol ring substituted with a decyloxy group at the para position. Its molecular formula is  $\text{C}_{16}\text{H}_{26}\text{O}_2$  and it has a molecular weight of 250.38 g/mol. Accurate characterization of its chemical structure is crucial for its application in various research and development sectors. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the standardized procedure for acquiring and interpreting  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **p-decyloxyphenol**.

## Experimental Protocols

### Sample Preparation

A well-prepared sample is critical for obtaining high-resolution NMR spectra. The following steps ensure the sample is free of particulate matter and at an appropriate concentration.

- **Weighing the Sample:** Accurately weigh 10-20 mg of **p-decyloxyphenol** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR analysis.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for similar compounds.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- **Filtration:** To remove any suspended particles that can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

## NMR Data Acquisition

The following parameters are recommended for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard 400 MHz NMR spectrometer.

Table 1:  $^1\text{H}$  NMR Acquisition Parameters

Parameter	Value
Spectrometer Frequency	400 MHz
Pulse Program	zg30
Number of Scans	16 - 64
Relaxation Delay (d1)	1.0 s
Acquisition Time (aq)	4.0 s
Spectral Width (sw)	20 ppm
Temperature	298 K

Table 2: <sup>13</sup>C NMR Acquisition Parameters

Parameter	Value
Spectrometer Frequency	100 MHz
Pulse Program	zgpg30
Number of Scans	1024 - 4096
Relaxation Delay (d1)	2.0 s
Acquisition Time (aq)	1.0 s
Spectral Width (sw)	220 ppm
Decoupling	Proton broadband decoupling
Temperature	298 K

## Data Processing

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- **Phase Correction:** Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

- **Baseline Correction:** Apply a baseline correction to obtain a flat baseline across the spectrum.
- **Referencing:** Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
- **Integration:** For  $^1\text{H}$  NMR, integrate the area under each peak to determine the relative number of protons.
- **Peak Picking:** Identify and label the chemical shift of each peak.

## Predicted Data Presentation

The following tables summarize the predicted chemical shifts for the  $^1\text{H}$  and  $^{13}\text{C}$  nuclei of **p-Decyloxyphenol**. These values are based on the analysis of similar compounds and theoretical prediction software and should be used as a guide for spectral assignment.

Table 3: Predicted  $^1\text{H}$  NMR Chemical Shifts for **p-Decyloxyphenol** in  $\text{CDCl}_3$

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Ar-H (ortho to -OH)	~6.85	d	2H
Ar-H (ortho to -OR)	~6.75	d	2H
Ar-OH	~5.0 (variable)	s (broad)	1H
O-CH <sub>2</sub> -	~3.90	t	2H
O-CH <sub>2</sub> -CH <sub>2</sub> -	~1.75	p	2H
-(CH <sub>2</sub> ) <sub>7</sub> -	~1.45 - 1.25	m	14H
-CH <sub>3</sub>	~0.88	t	3H

Table 4: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **p-Decyloxyphenol** in  $\text{CDCl}_3$

Assignment	Chemical Shift (ppm)
Ar-C (C-OH)	~150
Ar-C (C-OR)	~153
Ar-C (ortho to -OH)	~116
Ar-C (ortho to -OR)	~115
O-CH <sub>2</sub> -	~68
O-CH <sub>2</sub> -CH <sub>2</sub> -	~29
-(CH <sub>2</sub> ) <sub>7</sub> -	~29 - 22
-CH <sub>3</sub>	~14

## Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the **p-decyloxyphenol** structure to its expected NMR signals.

Caption: Experimental workflow for NMR analysis.

Caption: Structure-to-Spectrum relationship.

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